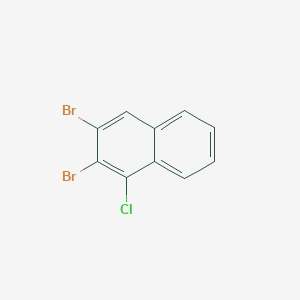
2,3-Dibromo-1-chloronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-1-chloronaphthalene is an organic compound that belongs to the class of halogenated naphthalenes It is characterized by the presence of two bromine atoms and one chlorine atom attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-chloronaphthalene typically involves the bromination and chlorination of naphthalene. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The chlorination step can be achieved using chlorine gas or other chlorinating agents under similar controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2,3-Dibromo-1-chloronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation can produce naphthoquinones or other oxidized derivatives.
科学的研究の応用
2,3-Dibromo-1-chloronaphthalene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to halogenated organic compounds and their biological effects.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dibromo-1-chloronaphthalene involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. These interactions can affect the compound’s reactivity and its potential biological activities.
類似化合物との比較
Similar Compounds
1,2-Dibromo-3-chloropropane: Another halogenated compound with similar reactivity but different structural properties.
1-Chloronaphthalene: A simpler halogenated naphthalene with only one chlorine atom.
2,3-Dichloronaphthalene: A compound with two chlorine atoms instead of bromine.
Uniqueness
2,3-Dibromo-1-chloronaphthalene is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to other halogenated naphthalenes. Its specific substitution pattern also makes it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
92844-83-2 |
|---|---|
分子式 |
C10H5Br2Cl |
分子量 |
320.41 g/mol |
IUPAC名 |
2,3-dibromo-1-chloronaphthalene |
InChI |
InChI=1S/C10H5Br2Cl/c11-8-5-6-3-1-2-4-7(6)10(13)9(8)12/h1-5H |
InChIキー |
DHNYHXHGHSROII-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)
![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
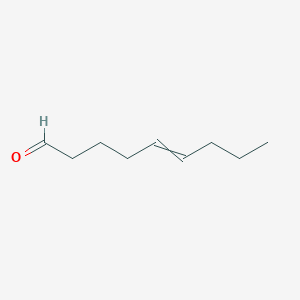
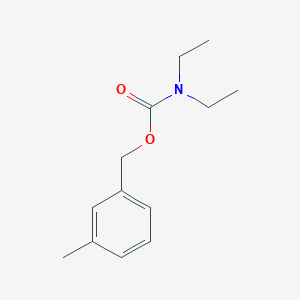
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
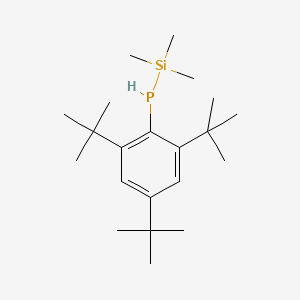
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
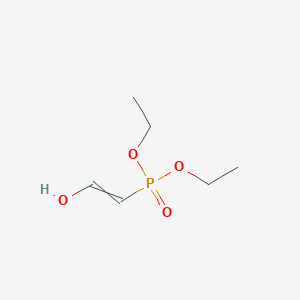
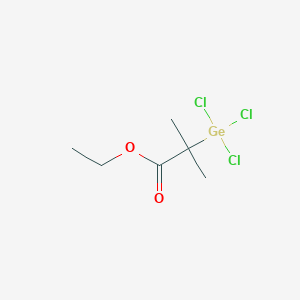
![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
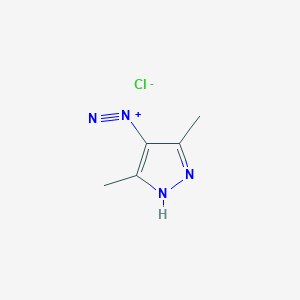
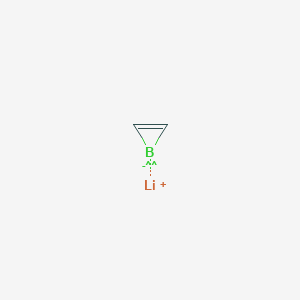

![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
